

Application Note: Quantitative Analysis of N-(2-Furoyl)leucine using HPLC-UV

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Compound of Interest		
Compound Name:	N-(2-Furoyl)leucine	
Cat. No.:	B1305869	Get Quote

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection for the quantitative determination of N-(2-Furoyl)leucine. N-(2-Furoyl)leucine is a unique N-acyl amino acid distinguished by its 2-furoyl group derived from 2-furoic acid[1]. The furoyl moiety is a structural component found in numerous biologically active compounds, making its accurate quantification crucial in various research and development settings[1]. This method is designed for researchers, scientists, and drug development professionals, providing a reliable and reproducible protocol for the analysis of N-(2-Furoyl)leucine in solution. The method utilizes a reversed-phase C18 column and a gradient elution, ensuring high resolution and sensitivity. All experimental procedures and validation parameters are described herein.

Introduction

N-(2-Furoyl)leucine is a derivative of the essential amino acid leucine, where the amino group is acylated with a furoyl group[1][2]. The presence of the furan ring introduces a chromophore, making the compound suitable for UV detection. Unlike many amino acids that require derivatization for sensitive UV detection, the furoyl group allows for direct analysis[3][4]. This application note provides a complete HPLC-UV protocol for the quantification of **N-(2-Furoyl)leucine**, which can be applied in quality control, stability studies, and pharmacokinetic analysis.



Experimental

Instrumentation and Materials

- HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and variable wavelength UV detector.
- Chromatographic Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 μm particle size).
- Software: OpenLab CDS ChemStation Edition or equivalent.
- Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), and Water (HPLC grade, filtered and degassed).
- Reagents: Formic acid (analytical grade).
- Analyte: **N-(2-Furoyl)leucine** reference standard (purity >98%).

Chromatographic Conditions

The separation and quantification were achieved using the following parameters:



Parameter	Condition
Column	C18 Reversed-Phase (4.6 x 150 mm, 5 μm)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	0-15 min: 20% to 80% B; 15-17 min: 80% B; 17- 18 min: 80% to 20% B; 18-25 min: 20% B
Flow Rate	1.0 mL/min
Injection Volume	10 μL
Column Temperature	30°C
Detection Wavelength	254 nm
Run Time	25 minutes

The selection of a C18 column is based on its wide applicability in the separation of furan derivatives[5]. The mobile phase composition is chosen to ensure good peak shape and resolution. The detection wavelength of 254 nm is selected based on the UV absorbance of the furoyl moiety.

Protocols

Standard Solution Preparation

- Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of N-(2-Furoyl)leucine reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase (initial conditions: 80% A, 20% B) to obtain concentrations ranging from 1 μg/mL to 100 μg/mL. These solutions are used to construct the calibration curve.

Sample Preparation

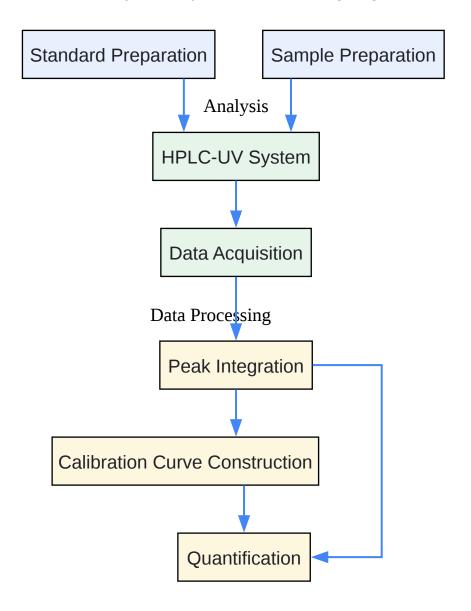


The sample preparation protocol may vary depending on the matrix. For a simple solution-based sample:

- Dissolve the sample containing N-(2-Furoyl)leucine in the mobile phase.
- Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
- Dilute the filtered solution with the mobile phase to a concentration within the calibration range.

Analysis Workflow

The overall workflow for the analysis is depicted in the following diagram:





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Caption: Experimental workflow for HPLC-UV analysis.

Method Validation

The proposed method should be validated according to ICH guidelines. The following table summarizes the expected performance characteristics of the method.

Parameter	Specification
Linearity (R²)	> 0.999
Range	1 - 100 μg/mL
Limit of Detection (LOD)	0.3 μg/mL
Limit of Quantification (LOQ)	1.0 μg/mL
Accuracy (% Recovery)	98 - 102%
Precision (% RSD)	< 2%
Specificity	No interference from blank at the retention time of the analyte

System Suitability

Before starting the analysis, the system suitability should be checked by injecting a standard solution (e.g., $20 \mu g/mL$) five times. The system is deemed suitable for analysis if the following criteria are met:

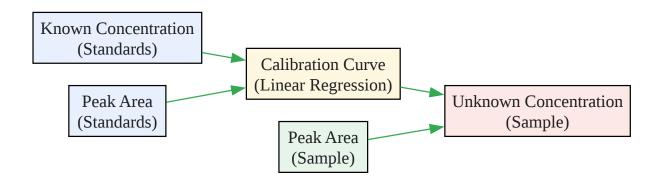
Parameter	Acceptance Criteria
Tailing Factor	≤ 2.0
Theoretical Plates	> 2000
% RSD of Peak Area	≤ 2.0%



Data Analysis

The quantification of **N-(2-Furoyl)leucine** is performed by external standard calibration. A calibration curve is constructed by plotting the peak area against the concentration of the working standard solutions. The concentration of **N-(2-Furoyl)leucine** in the samples is then determined from the calibration curve using the peak area of the analyte.

The logical relationship for quantification is as follows:



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Caption: Quantification logic diagram.

Conclusion

The HPLC-UV method described in this application note provides a simple, accurate, and reliable approach for the quantification of **N-(2-Furoyl)leucine**. The method is suitable for routine analysis in a variety of laboratory settings. The provided protocols and validation parameters offer a solid foundation for the implementation of this method.

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